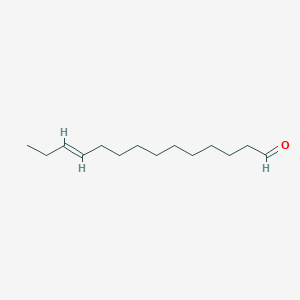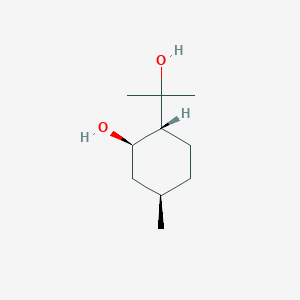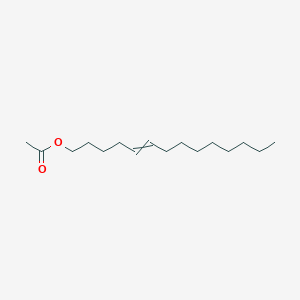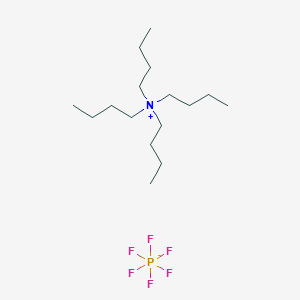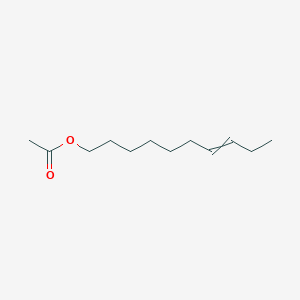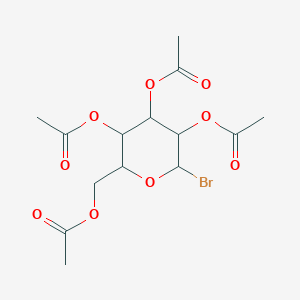
2,3,4,6-四-O-乙酰基-α-D-吡喃半乳糖溴化物
描述
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is a chemical compound with the molecular formula C14H19BrO9 and a molecular weight of 411.2 g/mol . It is a derivative of galactose, a type of sugar, and is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives . The compound is characterized by its white to pale yellow solid form and is sparingly soluble in water but soluble in organic solvents such as chloroform, ethyl acetate, and methanol .
科学研究应用
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Industry: It is used in the production of dyes, polymers, and other materials that require glycosylation.
作用机制
Target of Action
It is known to be used as an organic condensation reagent for chemistries such as n- and s- galactosylation reactions .
Mode of Action
The compound interacts with its targets through galactosylation reactions . It is used as a reagent in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
Action Environment
It is known to be sensitive to temperature and should be stored under inert gas at temperatures below 0°c .
生化分析
Biochemical Properties
It is known that this compound is used as a reagent in the synthesis of various biochemical compounds . It is involved in N- and S- galactosylation reactions, which are important for the modification of proteins and other biomolecules
Molecular Mechanism
It is known to be involved in N- and S- galactosylation reactions, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be involved in the synthesis of biochemical compounds, which suggests that it may interact with various enzymes or cofactors
准备方法
The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide typically involves the acetylation of D-galactose followed by bromination. Here is a detailed synthetic route:
Acetylation of D-galactose: D-galactose is acetylated using acetic anhydride in the presence of sodium acetate. The reaction is carried out by heating the mixture under reflux conditions.
Bromination: The acetylated galactose is then treated with hydrogen bromide in acetic acid at 0°C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC).
化学反应分析
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It is commonly used as a glycosyl donor in glycosylation reactions.
Condensation Reactions: It is used in organic condensation reactions for the synthesis of spacer-equipped phosphorylated di-, tri-, and tetrasaccharide fragments of O-specific polysaccharides.
Common reagents and conditions used in these reactions include Lewis acids like silver triflate or boron trifluoride etherate, which facilitate the formation of glycosidic bonds . The major products formed from these reactions are various glycosides and oligosaccharides.
相似化合物的比较
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide can be compared with other similar compounds such as:
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: This compound is similar in structure but derived from glucose instead of galactose. It is used in similar glycosylation reactions but may exhibit different reactivity due to the difference in sugar configuration.
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide: Another similar compound derived from mannose. It is also used in glycosylation reactions but has unique properties due to the mannose configuration.
The uniqueness of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide lies in its specific reactivity and application in the synthesis of galactose-containing glycoconjugates, which are important in various biological processes.
属性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314790 | |
| Record name | α-Acetobromogalactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3068-32-4 | |
| Record name | α-Acetobromogalactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Acetobromogalactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetra-O-acetyl-α-D-galactopyranosyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




